2-Amino-4-fluoro-3-hydroxybutanoic acid

Description

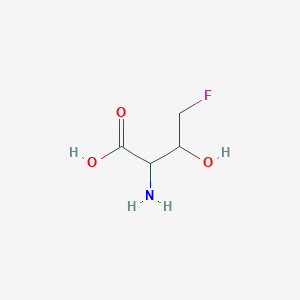

2-Amino-4-fluoro-3-hydroxybutanoic acid (CAS: 102130-93-8) is a fluorinated β-hydroxy-α-amino acid with the molecular formula C₄H₈FNO₃ and a molecular weight of 137.11 g/mol. Its structure features:

- A four-carbon backbone with amino (-NH₂) and carboxylic acid (-COOH) groups at positions 2 and 4, respectively.

- A fluorine atom at position 4 and a hydroxyl (-OH) group at position 3, creating a stereochemical configuration (2S,3S).

This compound is structurally analogous to naturally occurring amino acids like threonine but incorporates fluorine, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name |

2-amino-4-fluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFWIYJIEXNAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Chiral auxiliary use: A recyclable chiral auxiliary forms a Ni(II) complex with a glycine Schiff base, which imparts stereoselectivity.

- Alkylation step: The Ni(II) complex undergoes alkylation with a fluorinated alkyl halide, such as CF₃–CH₂–I, under basic conditions.

- Disassembly and recovery: The complex is disassembled to reclaim the chiral auxiliary, and the amino acid is converted in situ to its Fmoc-protected derivative for purification.

Key Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Complex formation | Glycine Schiff base + chiral auxiliary | - | Stereoselective complexation |

| Alkylation | CF₃–CH₂–I, base (e.g., NaH) | >150 g scale | Large-scale synthesis (over 300 g) |

| Disassembly & derivatization | Acidic conditions, Fmoc-Cl | High purity | Suitable for peptide synthesis |

Advantages:

- High stereoselectivity (>99% ee)

- Scalable for industrial production

- Recyclable auxiliaries reduce waste

Chemical Synthesis via Fluorination and Hydroxylation

Chemical routes involve direct fluorination and hydroxylation of precursor molecules, often starting from amino acids or their derivatives.

Methodology:

- Starting material: Typically, a protected amino acid or its precursor.

- Fluorination: Use of electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor, DAST).

- Hydroxylation: Introduction of hydroxyl groups via regioselective oxidation or addition reactions.

Example:

- Fluorination of 2-amino-3-hydroxybutanoic acid derivatives using DAST (Diethylaminosulfur trifluoride) yields the fluorinated product with moderate stereoselectivity.

- Subsequent purification yields the target compound.

Data Table:

| Reagent | Conditions | Yield | Remarks |

|---|---|---|---|

| DAST | Reflux in DCM | 40-60% | Requires chiral resolution for enantiomeric purity |

| Hydroxylation | Regioselective oxidation | Variable | Often needs chiral catalysts for stereocontrol |

Limitations:

- Stereoselectivity often requires additional chiral resolution steps.

- Handling of fluorinating agents demands safety precautions.

Enzymatic Synthesis via Biocatalysis

Recent advances demonstrate enzymatic routes for stereoselective synthesis of amino acids, including 2-Amino-4-fluoro-3-hydroxybutanoic acid .

Enzymatic Pathways:

- Aldol addition: Enzymes such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase catalyze the enantioselective addition of pyruvate to aldehydes.

- Transamination: S-selective transaminases convert keto acids into amino acids with high stereoselectivity.

- Cascade reactions: Combining aldolases and transaminases in one-pot systems achieves high yields (>95%) with enantiomeric excesses exceeding 99%.

Process Data:

| Enzymes | Substrates | Conditions | Yield | Notes |

|---|---|---|---|---|

| Pyruvate aldolase | Pyruvate + Fluorinated aldehyde | pH 7, 25°C | >80% | Tolerates high formaldehyde concentrations |

| Transaminase | Keto acid intermediates | pH 8, 37°C | >95% | Stereoselective, high ee |

Advantages:

- High stereoselectivity

- Mild reaction conditions

- Environmentally friendly

Summary of Preparation Data

| Method | Advantages | Limitations | Typical Yield | Stereoselectivity |

|---|---|---|---|---|

| Asymmetric chemical synthesis | Large-scale, high purity | Requires chiral auxiliaries, resolution steps | >150 g per batch | >99% ee |

| Direct fluorination/hydroxylation | Chemical flexibility | Moderate stereoselectivity, additional resolution | 40-60% | Variable |

| Enzymatic biocatalysis | High stereoselectivity, eco-friendly | Enzyme availability, cost | >95% yield | >99% ee |

Chemical Reactions Analysis

Synthetic Routes and Fluorination Reactions

The stereoselective synthesis of 4-fluoro-threonine involves fluorination and subsequent hydrolysis:

-

Fluorination with DAST : Ethyl (4S,5S)-5-hydroxymethyl-2-oxo-4-oxazolidinecarboxylate undergoes fluorination using diethylamino sulfur trifluoride (DAST) to yield ethyl (4S,5S)-5-fluoromethyl-2-oxo-4-oxazolidinecarboxylate. This step proceeds with 32% yield and high diastereomeric purity (>99% ee) .

-

Hydrolysis : Acidic hydrolysis (6 M HCl, reflux) cleaves the oxazolidine ring, yielding 2-amino-4-fluoro-3-hydroxybutanoic acid hydrochloride with 90% conversion .

Table 1: Key Synthetic Steps and Yields

| Reaction Step | Reagents/Conditions | Yield/Conversion | Diastereomeric Excess |

|---|---|---|---|

| Fluorination | DAST, −78°C to 0°C, DCM | 32% | >99% ee |

| Hydrolysis | 6 M HCl, reflux, 48 h | 90% | N/A |

Table 2: Enzymatic Reaction Parameters

| Enzyme | Substrate | Cofactor/Oxidant | Product |

|---|---|---|---|

| Fluorinase | SAM, F⁻ | None | 5′-Deoxy-5′-fluoroadenosine |

| Transaldolase | Fluoroacetaldehyde | NAD⁺, H₂O₂/O₂ | 4-Fluoro-threonine |

Acid-Base Behavior and Stability

The compound exhibits pH-dependent conformational stability:

-

pKa Values : Titration studies reveal two acidic protons with pKa₁ = 2.1 (carboxylic acid) and pKa₂ = 9.3 (amine group) .

-

Hydrolytic Stability : Prolonged exposure to acidic conditions (pH < 2) leads to gradual decomposition, while neutral or alkaline conditions preserve stability .

Table 3: Acid Dissociation Constants

| Functional Group | pKa Value | Conditions |

|---|---|---|

| Carboxylic Acid | 2.1 | 25°C, 0.1 M KCl |

| Amine | 9.3 | 25°C, 0.1 M KCl |

Side Reactions and Byproduct Formation

-

Aldol Condensation : Under high formaldehyde concentrations (>1 M), non-enzymatic aldol condensation of fluoroacetaldehyde generates dimeric byproducts (e.g., 5-fluoro-4-hydroxy-2-oxovaleric acid) .

-

Metal-Catalyzed Side Reactions : Ni²⁺ or Co²⁺ ions promote undesired aldol adducts, reducing reaction selectivity. Mg²⁺ or Zn²⁺ are preferred for minimizing byproducts .

Scientific Research Applications

2-Amino-4-fluoro-3-hydroxybutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-fluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target proteins, potentially enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2-amino-4-fluoro-3-hydroxybutanoic acid with structurally or functionally related fluorinated and non-fluorinated amino acids.

Key Structural and Functional Differences

- Fluorine Substitution: The fluorine in the target compound reduces metabolic degradation compared to non-fluorinated analogs like threonine. This property is shared with [¹⁸F]FACBC and L-[¹⁸F]FET, which are used in PET imaging due to fluorine's positron-emitting isotope (¹⁸F) and resistance to defluorination in vivo .

Hydroxyl Group Position :

The 3-hydroxy group in the target compound distinguishes it from [¹⁸F]FACBC (cyclobutane-fluorinated) and L-[¹⁸F]FET (tyrosine derivative). Hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and target binding.- Transport Mechanisms: Fluorinated amino acids like L-[¹⁸F]FET rely on system L amino acid transporters for cellular uptake, a feature critical for tumor selectivity .

- Aromatic vs. Aliphatic Side Chains: Compared to (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, the target compound lacks an aromatic ring, reducing hydrophobicity. This may limit blood-brain barrier penetration but improve solubility for systemic applications .

Research Implications

- Tumor Imaging: Fluorinated amino acids like [¹⁸F]FACBC and L-[¹⁸F]FET demonstrate high tumor-to-background ratios due to upregulated amino acid metabolism in cancers. The target compound’s fluorine and hydroxyl groups may offer similar advantages but require validation in preclinical models .

- Drug Design : The hydroxyl and fluorine groups in the target compound could stabilize interactions with enzymes or receptors, making it a candidate for protease inhibitor design.

Biological Activity

2-Amino-4-fluoro-3-hydroxybutanoic acid, also known as 4-fluorothreonine (4-FT), is a derivative of the amino acid threonine and has garnered attention for its potential biological activities. This article explores the compound's synthesis, metabolic pathways, biological effects, and applications in various fields.

- Chemical Formula : C4H8FNO3

- Molar Mass : 139.11 g/mol

- Solubility : Soluble in water, with varying solubility based on temperature.

Synthesis and Metabolism

The synthesis of 4-fluorothreonine can be achieved through various chemical methods, including the fluorination of threonine. In biological systems, 4-FT is metabolized through pathways involving threonine deaminase (TDA) and other enzymes. Research indicates that TDA can catalyze the defluorination of 4-FT, producing inorganic fluoride ions and 2-keto-4-hydroxybutyric acid as byproducts. This metabolic pathway highlights the compound's potential for biotransformation in living organisms .

Antimicrobial Properties

Recent studies have demonstrated that 4-fluorothreonine exhibits significant antimicrobial activity, particularly against resistant strains of bacteria such as Escherichia coli. The compound's structural modifications enhance its efficacy compared to its non-fluorinated counterparts. For instance, the presence of the fluorine atom contributes to its antibacterial properties by altering the electron density around the amino group, which is critical for interaction with bacterial enzymes .

Neurological Effects

Research has shown that 4-fluorothreonine can influence neuronal activity. It has been observed to affect neurotransmitter release and neuronal excitability in molluscan models. This suggests potential applications in neuropharmacology, particularly in developing treatments for neurological disorders .

Case Studies

- Antibacterial Efficacy :

- Neuropharmacological Effects :

Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing enantiopure 2-amino-4-fluoro-3-hydroxybutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via diastereoselective methods using propylene oxide under inert conditions (N₂ atmosphere) with MeOH as a solvent. Recrystallization from methanol improves purity, achieving ~61% yield. Key parameters include temperature control (room temperature) and stoichiometric excess of propylene oxide (10:1 ratio). Monitoring reaction progress via TLC and optimizing recrystallization solvents are critical for yield enhancement .

Q. Which spectroscopic techniques are most reliable for characterizing 2-amino-4-fluoro-3-hydroxybutanoic acid?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Key spectral markers include:

- ¹H NMR: Doublets of doublets at δ 4.72 and 4.60 ppm (fluorinated CH₂), coupled with a hydroxy proton signal at δ 4.35 ppm.

- ¹⁹F NMR: Distinct dt signal at δ -232 ppm (J = 46.8, 24.9 Hz) confirms vicinal fluorine coupling.

- ESI-MS: m/z 138.2 [M+H]⁺ serves as a molecular ion benchmark. Cross-validate with IR for hydroxyl and carboxylate stretches .

Q. How does the fluorine atom influence the compound’s solubility and hydrogen-bonding capacity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity reduces basicity of the amino group and enhances hydrogen-bond acceptor strength of the hydroxy group. Solubility in polar solvents (e.g., water, DMSO) can be tested via phase diagrams, while computational tools (e.g., COSMO-RS) predict logP values. Compare with 2-amino-3-hydroxybutanoic acid to isolate fluorine-specific effects .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during synthesis, and what analytical methods resolve enantiomeric excess?

- Methodological Answer : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic separation) prevent racemization. For analysis, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) provides definitive stereochemical assignment .

Q. What experimental and computational approaches elucidate pH-dependent conformational equilibria in aqueous solutions?

- Methodological Answer : Variable-pH ¹H NMR (D₂O, pH 2–12) tracks chemical shift changes in hydroxy and amino protons, identifying zwitterionic vs. neutral forms. Pair with DFT calculations (e.g., B3LYP/6-31G*) to model tautomeric stability. Titration calorimetry (ITC) quantifies protonation enthalpies, revealing pKa shifts induced by fluorine .

Q. How do discrepancies in reported spectral data arise, and how can they be reconciled?

- Methodological Answer : Contradictions in NMR shifts may stem from solvent polarity (D₂O vs. DMSO-d₆) or concentration effects. Standardize measurement conditions (e.g., 400 MHz, 298 K) and reference internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F). Cross-validate with independent synthesis protocols and spectral databases (e.g., PubChem, Reaxys) .

Q. What role does 2-amino-4-fluoro-3-hydroxybutanoic acid play as a non-proteinogenic amino acid in microbial systems?

- Methodological Answer : Investigate biosynthetic pathways via isotopic labeling (¹³C-glucose tracing) and gene knockout studies in E. coli or B. subtilis. Use LC-MS/MS to detect incorporation into peptides or secondary metabolites. Compare bioactivity (e.g., antimicrobial assays) against fluorinated analogs like 4-fluorothreonine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.